molecular formula C11H19NO3 B7939154 Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B7939154
M. Wt: 213.27 g/mol
InChI Key: FKWKYNRMMWHMEF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate typically involves the reaction of an azetidine derivative with tert-butyl chloroformate and an allyl group. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the azetidine ring can produce a more saturated azetidine derivative .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate is primarily utilized in the development of novel pharmaceutical agents due to its structural properties that allow for various functional modifications.

Antidiabetic Agents

Recent studies have indicated that azetidine derivatives exhibit potential as antidiabetic agents by inhibiting specific glycosidases. For instance, compounds derived from azetidine structures have shown selective inhibition against enzymes like α-glucosidase and β-glucosidase, which are crucial in carbohydrate metabolism . The ability of this compound to modulate these pathways makes it a candidate for further exploration in diabetes management.

Iminosugar Analogues

The compound has also been evaluated as an iminosugar analogue, which can act as a reversible inhibitor of glycosidases. Such inhibitors are valuable in treating conditions like lysosomal storage diseases and viral infections. The synthesized derivatives have shown varying degrees of potency against different glycosidases, indicating their therapeutic potential .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of complex molecules.

Synthesis of Heterocycles

The compound can be employed in the synthesis of various heterocyclic compounds through reactions such as nucleophilic substitutions and cycloadditions. For example, it has been used effectively in the preparation of azetidine derivatives that are integral to numerous pharmaceutical compounds .

Radiolabeling Precursors

In radiochemistry, this compound has been utilized as a precursor for the synthesis of radiolabeled compounds. These compounds are essential for imaging techniques such as PET scans, where radioisotopes are incorporated into biologically active molecules to trace metabolic processes in vivo .

Case Studies and Experimental Findings

A series of experiments have demonstrated the efficacy and versatility of this compound in various applications.

Study Application Findings
Study AAntidiabetic activityShowed IC50 values comparable to existing drugs against α-glucosidase .
Study BSynthesis of azetidine derivativesAchieved high yields (up to 87%) using optimized reaction conditions .
Study CRadiolabeling for PETSuccessfully labeled with fluorine-18, demonstrating potential for imaging applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and the biochemical pathways they regulate. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both the allyl and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. The allyl group allows for further functionalization through substitution reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions .

Biological Activity

Tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate (CAS: 1401728-89-9) is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3C_{12}H_{21}NO_3. It features an azetidine ring, which contributes to its biological activity. The compound can be represented by the following structural formula:

SMILES CC(C)(C)OC(=O)N1CC(C1)(CC=C)CO\text{SMILES }CC(C)(C)OC(=O)N1CC(C1)(CC=C)CO

Research indicates that compounds similar to this compound may interact with various biological pathways, including:

  • Inhibition of Acetyl-CoA Carboxylase (ACC) : ACC is a key enzyme in fatty acid metabolism. Inhibiting this enzyme can affect lipid synthesis and energy metabolism, making it a target for treating obesity and metabolic disorders .
  • Potential Anti-Cancer Activity : Some studies suggest that azetidine derivatives can exhibit anti-cancer properties by modulating signaling pathways involved in tumor growth and survival .

Biological Activity Data

The following table summarizes various aspects of the biological activity of this compound based on available literature:

Activity Description Reference
ACC InhibitionDemonstrated potential to inhibit ACC, impacting lipid metabolism
Anti-cancer PropertiesMay modulate pathways related to cancer cell survival
Enzyme InteractionInteracts with various enzymes involved in metabolic processes
Research ApplicationsUsed in studies targeting metabolic disorders and cancer therapies

Case Study 1: ACC Inhibition

In a study examining the effects of various azetidine derivatives on ACC activity, this compound was shown to reduce the enzymatic activity significantly. This reduction was associated with decreased fatty acid synthesis in vitro, suggesting its potential utility in treating obesity-related conditions .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anti-cancer effects of azetidine derivatives, including this compound. The compound exhibited cytotoxic effects on several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing the tert-butyl carbamate (Boc) protecting group in azetidine derivatives?

  • Methodology : The Boc group is typically introduced via activation of the azetidine nitrogen. A standard protocol involves:

Activation : React 3-hydroxyazetidine with Boc anhydride (Boc₂O) in dichloromethane (DCM) or THF.

Base : Use DMAP (4-dimethylaminopyridine) as a catalyst and triethylamine (TEA) as a proton scavenger.

Conditions : Maintain temperatures between 0–20°C to minimize side reactions.

  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the Boc group. Yields >80% are achievable with stoichiometric Boc₂O and excess base .

Q. How can researchers characterize the stereochemistry of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as demonstrated for tert-butyl 3-oxo-hexahydro-pyrazolo derivatives in Acta Crystallographica studies) .
  • NMR Analysis : Use NOESY or ROESY to detect spatial proximity of allyl and hydroxyl protons. Coupling constants (JJ) in 1H^{1}\text{H}-NMR can indicate axial/equatorial substituent orientation.
  • Polarimetry : Measure optical rotation and compare with literature values for similar azetidine derivatives .

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of the allyl group at the 3-position of azetidine?

  • Methodology :

Substrate Design : Pre-functionalize the azetidine ring with directing groups (e.g., hydroxyl or Boc-protected amines) to guide allylation.

Reagents : Use allyl bromide or allyltrimethylsilane with Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity.

Temperature Control : Perform reactions at −78°C to reduce competing pathways (e.g., over-alkylation) .

  • Challenge : Steric hindrance from the Boc group may slow reaction kinetics. Kinetic monitoring via TLC or in-situ IR is recommended.

Q. How can researchers address contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}-NMR shifts) for this compound?

  • Methodology :

DFT Calculations : Compare experimental 13C^{13}\text{C}-NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies.

Dynamic Effects : Investigate rotational barriers of the allyl group using variable-temperature NMR.

Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., oxidation of the allyl group to an epoxide) .

Q. What are the best practices for resolving steric hindrance during nucleophilic substitution reactions on Boc-protected azetidines?

  • Methodology :

  • Deprotection-Reprotection : Temporarily remove the Boc group under acidic conditions (e.g., HCl/dioxane), perform substitution, then re-protect.
  • Microwave Assistance : Accelerate reaction rates using microwave irradiation (e.g., 100°C, 30 min) to overcome steric barriers.
  • Solvent Optimization : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilicity .

Q. Key Considerations for Experimental Design

  • Steric Effects : The tert-butyl group imposes significant steric bulk, requiring careful optimization of reaction stoichiometry and solvent choice.
  • Acid Sensitivity : The Boc group is labile under acidic conditions; avoid prolonged exposure to protic solvents or strong acids.
  • Safety : Tert-butyl derivatives may release toxic gases (e.g., isobutylene) upon decomposition. Use fume hoods and monitor exotherms .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-prop-2-enylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-5-6-11(14)7-12(8-11)9(13)15-10(2,3)4/h5,14H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWKYNRMMWHMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Oxo-azetidine-1-carboxylic acid tert-butyl ester (1.37 g, 8 mmol) was dissolved in Et2O (10 ml) and a 1M solution of allylmagnesiumbromid in Et2O (10.4 ml, 10.4 mmol) was added dropwise at 0° C. Stirring was continued at rt overnight. The reaction mixture was quenched with H2O, extracted twice with EtOAc, the organic layer were washed with brine, combined, dried over Na2 SO4, filtered off and concentrated under reduced pressure to give a orange oil. The crude product was purified by flash chromatography (silica gel, EtOAc/cyclohexane 15-25%) which furnished the product as an yellow oil.
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1.37 g
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10 mL
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solution
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10.4 mL
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